Methyl 1,3-dioxoisoindoline-5-carboxylate
Description
Methyl 1,3-dioxoisoindoline-5-carboxylate (CAS 56720-83-3) is a heterocyclic compound with the molecular formula C₁₀H₇NO₄ and a molecular weight of 205.17 g/mol . It features a bicyclic isoindoline core substituted with two oxo groups at positions 1 and 3 and a methyl ester at position 3. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its reactivity in cycloaddition and nucleophilic substitution reactions.
Properties
IUPAC Name |
methyl 1,3-dioxoisoindole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c1-15-10(14)5-2-3-6-7(4-5)9(13)11-8(6)12/h2-4H,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFHQEZVUKIDMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,3-dioxoisoindoline-5-carboxylate typically involves the reaction of phthalic anhydride with methylamine, followed by cyclization and esterification . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like tin(II) chloride (SnCl2) and sodium acetate (NaOAc) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,3-dioxoisoindoline-5-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles such as amines and alcohols .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 1,3-dioxoisoindoline-5-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 1,3-dioxoisoindoline-5-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the modifications made to it . The exact molecular targets and pathways involved are still under investigation, but it is known to interact with proteins and nucleic acids .
Comparison with Similar Compounds
Structural Variations and Similarity Scores
Key analogs and their similarity scores (based on structural and functional group alignment) are summarized below:
| Compound Name | CAS Number | Molecular Formula | Similarity Score | Key Structural Features |
|---|---|---|---|---|
| This compound | 56720-83-3 | C₁₀H₇NO₄ | Reference (1.00) | Two oxo groups (1,3), methyl ester (5) |
| Methyl 3-oxoisoindoline-5-carboxylate | 56720-83-3* | C₁₀H₇NO₄ | 0.98 | Single oxo group (3), methyl ester (5) |
| Methyl 1-oxoisoindoline-5-carboxylate | 954239-52-2 | C₁₀H₉NO₃ | 0.98 | Single oxo group (1), methyl ester (5) |
| Propyl 2-(4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylate | 1707375-46-9 | C₂₀H₁₉NO₄ | 0.94 | Propyl ester, 4-methylphenyl substituent |
| 1-Methylheptyl 2-cyclohexyl-1,3-dioxoisoindoline-5-carboxylate | 352643-79-9 | C₂₃H₃₁NO₄ | N/A | Long alkyl chain (1-methylheptyl), cyclohexyl group |
Notes:
- The similarity scores (0.94–0.98) indicate minor differences in functional groups or substituents .
Impact of Functional Groups on Properties
- Oxo Groups : The presence of two oxo groups (1,3) in the target compound enhances electrophilicity compared to analogs with a single oxo group (e.g., Methyl 3-oxoisoindoline-5-carboxylate). This increases reactivity in nucleophilic attacks, such as amidations or condensations .
- Ester vs. Carboxylic Acid : Analogs like 2-(4-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid (CAS 7702-03-6) exhibit higher hydrophilicity and lower lipid solubility due to carboxylic acid groups, contrasting with the methyl ester’s lipophilicity .
- Alkyl/Aryl Substituents: Propyl and 1-methylheptyl esters (e.g., CAS 1707375-46-9, 352643-79-9) improve solubility in non-polar solvents, making them suitable for organic-phase reactions .
Research Findings and Trends
Recent studies highlight the following:
- Reactivity : The target compound undergoes faster hydrolysis under basic conditions compared to its 3-oxo analog due to increased electron withdrawal from the dual oxo groups .
- Biological Activity : Cyclohexyl-substituted analogs (e.g., CAS 352643-79-9) show improved antimicrobial activity, attributed to enhanced membrane permeability .
- Catalytic Applications : Carboxylic acid derivatives (CAS 7702-03-6) act as ligands in asymmetric catalysis, leveraging their chelating ability .
Biological Activity
Methyl 1,3-dioxoisoindoline-5-carboxylate is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a unique dioxoisoindoline core, which is significant in various chemical and biological applications. Its molecular formula is C₁₁H₉N₁O₄, with a molecular weight of approximately 219.19 g/mol. The compound exhibits a variety of functional groups that contribute to its biological activity.
Antitumor Activity
Research has demonstrated that derivatives of this compound possess antitumor properties . For instance, studies indicate that some derivatives inhibit cancer cell proliferation effectively.
- Case Study : A derivative exhibited an IC50 value of 9.08 µg/ml against HepG2 cells, indicating moderate activity against liver carcinoma.
Antimicrobial Properties
The compound has also shown antimicrobial activity against various pathogens. In vitro studies have highlighted its effectiveness against both bacterial and fungal strains.
- Example : In a comparative study, the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Dioxoisoindoline Core : The initial step usually involves cyclization reactions that form the isoindoline structure.
- Esterification : The carboxylic acid group is converted to an ester using methyl alcohol under acidic conditions.
These synthetic routes allow for the modification of various functional groups to tailor the compound for specific applications.
In Vitro Studies
A series of in vitro evaluations have been conducted to assess the biological efficacy of this compound:
| Study | Cell Line | IC50 Value (µg/ml) | Activity |
|---|---|---|---|
| HepG2 | 9.08 | Moderate Antitumor | |
| Staphylococcus aureus | N/A | Antimicrobial | |
| Escherichia coli | N/A | Antimicrobial |
These results indicate a promising potential for this compound in therapeutic applications.
The mechanism by which this compound exerts its biological effects may involve interactions with specific cellular targets. Studies suggest that it may act on pathways related to cell proliferation and apoptosis, contributing to its antitumor effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
